Cas no 2227917-20-4 (tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate)

tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate
- tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate
- 2227917-20-4
- EN300-1900756
-
- インチ: 1S/C13H19FN2O3/c1-13(2,3)19-12(18)16-8-4-5-9(10(14)6-8)11(15)7-17/h4-6,11,17H,7,15H2,1-3H3,(H,16,18)/t11-/m0/s1
- InChIKey: BIBWKCJARQUAGZ-NSHDSACASA-N
- ほほえんだ: FC1C=C(C=CC=1[C@H](CO)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 270.13797063g/mol
- どういたいしつりょう: 270.13797063g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900756-2.5g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1900756-5.0g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1900756-0.1g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1900756-10g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1900756-1g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1900756-0.25g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1900756-0.05g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1900756-0.5g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1900756-10.0g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1900756-1.0g |
tert-butyl N-{4-[(1R)-1-amino-2-hydroxyethyl]-3-fluorophenyl}carbamate |
2227917-20-4 | 1g |
$1543.0 | 2023-05-23 |
tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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10. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamateに関する追加情報
Comprehensive Overview of tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate (CAS No. 2227917-20-4)
The compound tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate (CAS No. 2227917-20-4) is a chiral carbamate derivative with significant potential in pharmaceutical and biochemical research. Its unique structural features, including the tert-butyl group, fluorophenyl ring, and hydroxyethyl side chain, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its role in drug discovery, particularly in the development of targeted therapies for neurological and metabolic disorders.
One of the key reasons for the growing interest in tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate is its stereospecificity. The (1R) configuration ensures high enantiomeric purity, which is critical for achieving desired pharmacological effects. This aligns with current trends in precision medicine, where chiral compounds are favored for their reduced side effects and improved efficacy. The presence of the fluoro substituent further enhances its metabolic stability, a property highly sought after in modern drug design.
In recent years, the demand for carbamate-based compounds has surged, driven by their versatility in medicinal chemistry. tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate is no exception, as it serves as a precursor for inhibitors targeting enzymes like kinases and proteases. Its amino and hydroxy functional groups allow for further derivatization, enabling researchers to explore structure-activity relationships (SAR) in drug candidates. This adaptability makes it a hotspot in high-throughput screening (HTS) campaigns.
From a synthetic chemistry perspective, the compound’s tert-butyloxycarbonyl (Boc) protecting group is a standout feature. The Boc group is widely used in peptide synthesis and organic transformations due to its stability under basic conditions and ease of removal under acidic conditions. This property simplifies the purification and isolation of intermediates, reducing production costs—a factor increasingly important in the pharmaceutical industry’s push for sustainable and scalable processes.
Another area where tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate shines is in the field of bioconjugation. Its reactive sites can be leveraged to attach fluorescent probes or affinity tags, facilitating studies in cellular imaging and target identification. This application is particularly relevant in the era of theranostics, where diagnostics and therapeutics are combined for personalized treatment strategies.
Environmental and regulatory considerations also play a role in the compound’s appeal. Unlike some traditional intermediates, tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate does not fall under restricted categories, making it easier to handle and transport. This compliance with global safety standards ensures its accessibility to researchers worldwide, further driving its adoption in academic and industrial labs.
Looking ahead, the compound’s potential in neuroscience and immunology research is being explored. Preliminary studies suggest its derivatives could modulate neurotransmitter receptors or immune checkpoints, opening doors to novel therapies for conditions like Alzheimer’s disease and autoimmune disorders. Such applications align with the increasing focus on multi-target drug design, a paradigm shift in pharmaceutical development.
In summary, tert-butyl N-{4-(1R)-1-amino-2-hydroxyethyl-3-fluorophenyl}carbamate (CAS No. 2227917-20-4) is a multifaceted compound with broad applicability in drug discovery and biochemical research. Its chiral purity, functional group diversity, and compatibility with modern synthetic techniques position it as a cornerstone in the development of next-generation therapeutics. As the scientific community continues to unravel its potential, this compound is poised to remain at the forefront of innovation in life sciences.
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